N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamide
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Overview
Description
N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamide: is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a carboxamide group attached to a 3,3-diphenylpropyl side chain. The presence of the diphenylpropyl group imparts significant steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Friedel-Crafts Alkylation: Cinnamonitrile and benzene undergo Friedel-Crafts alkylation to produce 3,3-diphenylpropionitrile.
Catalytic Hydrogenation: The 3,3-diphenylpropionitrile is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine.
Imidazole Formation: The 3,3-diphenylpropylamine is reacted with an appropriate imidazole derivative under suitable conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe to study biological processes and interactions, particularly those involving imidazole-containing compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The diphenylpropyl side chain provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
N-Methyl-3,3-diphenylpropylamine: This compound shares the diphenylpropyl group but differs in the presence of a methyl group instead of the imidazole ring.
N-(3,3-Diphenylpropyl)glycinamide: Similar in structure but contains a glycinamide group instead of the imidazole ring.
N-(3,3-Diphenylpropyl)-8-methoxy-4-methyl-2-quinolinamine:
Uniqueness: N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamide is unique due to the combination of the imidazole ring and the diphenylpropyl side chain. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C19H19N3O |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C19H19N3O/c23-19(22-14-13-20-15-22)21-12-11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-15,18H,11-12H2,(H,21,23) |
InChI Key |
SBGPDYVRQBUZKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)N2C=CN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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